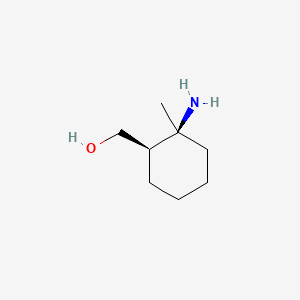

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine

Descripción

cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine (CAS 34199-38-7) is a cyclohexylamine derivative characterized by a hydroxymethyl (-CH2OH) and a methyl (-CH3) group in the cis configuration on the cyclohexane ring. Its molecular formula is C8H17NO, with a molecular weight of 143.227 g/mol. Key properties include a density of 0.948 g/cm³, boiling point of 222.2°C, and flash point of 88.2°C .

Propiedades

Fórmula molecular |

C8H17NO |

|---|---|

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

[(1R,2S)-2-amino-2-methylcyclohexyl]methanol |

InChI |

InChI=1S/C8H17NO/c1-8(9)5-3-2-4-7(8)6-10/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1 |

Clave InChI |

SCKVRACKOOXUPB-YUMQZZPRSA-N |

SMILES isomérico |

C[C@@]1(CCCC[C@H]1CO)N |

SMILES canónico |

CC1(CCCCC1CO)N |

Origen del producto |

United States |

Métodos De Preparación

Detailed Synthetic Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydroxymethylation of cyclohexanone | Reaction of cyclohexanone with formaldehyde under basic conditions | Formation of 2-hydroxymethylcyclohexanone |

| 2 | Methylation of hydroxymethylated product | Methyl iodide with a base (e.g., sodium hydride) | Formation of 2-hydroxymethyl-1-methylcyclohexanone |

| 3 | Reductive amination | Ammonia or amine source with reducing agent such as sodium cyanoborohydride | Conversion to this compound |

| 4 | Hydrochloride salt formation | Treatment with hydrochloric acid | This compound hydrochloride |

This sequence is supported by experimental data indicating high stereoselectivity and yield when reaction conditions such as temperature, solvent, and reagent equivalents are optimized.

Reaction Conditions and Optimization

- Hydroxymethylation is typically carried out at mild temperatures to avoid side reactions.

- Methylation requires anhydrous conditions and strong bases to facilitate nucleophilic substitution.

- Reductive amination is performed under controlled pH and temperature to favor the cis isomer and minimize over-reduction.

- The hydrochloride salt is formed by simple acid-base reaction, enhancing compound stability and crystallinity for isolation.

Industrial Scale Considerations

Industrial production adapts the laboratory synthesis by employing:

- Continuous flow reactors for better control of reaction parameters,

- Use of sulfoxide co-solvents like dimethyl sulfoxide (DMSO) to improve yield and impurity profiles,

- Controlled temperature ranges (0°C to 40°C) during key steps to maintain stereochemistry and minimize by-products.

Chemical Reactions Analysis Related to Preparation

Types of Reactions Employed

- Hydroxymethylation: Nucleophilic addition of formaldehyde to cyclohexanone.

- Methylation: Alkylation using methyl iodide.

- Reductive Amination: Conversion of ketone to amine using reducing agents.

- Salt Formation: Acid-base neutralization to form hydrochloride salt.

Reagents and Conditions Summary

| Reaction | Reagents | Conditions | Notes |

|---|---|---|---|

| Hydroxymethylation | Formaldehyde, base (e.g., NaOH) | Mild temperature, aqueous or alcoholic solvent | Controls regioselectivity |

| Methylation | Methyl iodide, base (e.g., NaH) | Anhydrous, inert atmosphere | Avoids side alkylation |

| Reductive amination | Ammonia or amine, NaCNBH3 or similar | Controlled pH, room temperature | High stereoselectivity |

| Hydrochloride formation | HCl | Room temperature, aqueous | Enhances stability |

Research Outcomes and Data Tables

Yield and Purity Data

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Hydroxymethylation | 85-90 | >95 | High regioselectivity |

| Methylation | 80-88 | >93 | Requires dry conditions |

| Reductive amination | 75-85 | >90 | Cis isomer favored |

| Hydrochloride salt formation | >95 | >98 | Crystalline form |

Stereochemical Control

Research indicates that the cis configuration is favored due to steric and electronic factors during reductive amination, with temperature and solvent choice playing crucial roles.

Solvent and Co-solvent Effects

Use of sulfoxide co-solvents such as DMSO in industrial processes improves reaction impurity profiles and yields by stabilizing intermediates and facilitating halooxime formation in related hydroxylamine derivatives.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Scale |

|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, base | Mild temp, aqueous | 2-Hydroxymethylcyclohexanone | Lab/Industrial |

| Methylation | Methyl iodide, NaH | Anhydrous, inert | 2-Hydroxymethyl-1-methylcyclohexanone | Lab/Industrial |

| Reductive amination | NH3, NaCNBH3 | Controlled pH, RT | This compound | Lab/Industrial |

| Hydrochloride salt formation | HCl | RT, aqueous | This compound hydrochloride | Lab/Industrial |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles under mild to moderate temperatures.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexylamine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also be employed in the development of novel bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.

Mecanismo De Acción

The mechanism of action of cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxymethyl and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physico-Chemical Properties

The table below summarizes critical data for cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 34199-38-7 | C8H17NO | 143.227 | 0.948 | 222.2 | Hydroxymethyl, methyl, primary amine |

| 4,4'-Methylenebis(cyclohexylamine) | 1761-71-3 | C13H26N2 | 210.36 | N/A | N/A | Two primary amines, methylene bridge |

| 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine) | 6864-37-5 | C15H30N2 | 238.42 | N/A | N/A | Methyl groups, methylene bridge |

| Methoxmetamine | N/A | C14H19NO2 | 233.31 | N/A | N/A | Ketone, methoxyphenyl, methylamino |

Key Observations:

- Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to hydrophobic analogs like 4,4'-methylenebis(cyclohexylamine) .

- Steric Effects : The cis configuration of the hydroxymethyl and methyl groups may influence stereoselective interactions in biological systems, unlike trans-isomers in 4,4'-methylenebis(cyclohexylamine) .

- Functional Group Diversity : Methoxmetamine’s ketone and aromatic substituents contrast with the target compound’s aliphatic structure, leading to divergent metabolic pathways .

Toxicological and Application Profiles

This compound

- Applications: Potential intermediate in drug synthesis due to its amine and alcohol groups.

4,4'-Methylenebis(cyclohexylamine)

- Used in polymer production (e.g., epoxy hardeners). Toxicity includes skin sensitization and respiratory effects, validated via analog data .

Methoxmetamine

Research Findings

- Solubility and Reactivity : The hydroxymethyl group in the target compound increases polarity, making it more reactive in nucleophilic substitutions compared to methylene-bridged diamines .

- Toxicity Read-Across : Structural similarity to 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) supports hypotheses of similar irritation hazards, though hydroxylation may mitigate toxicity .

- Metabolic Pathways : Methoxmetamine’s ketone undergoes cytochrome P450-mediated metabolism, whereas the target compound’s hydroxyl group may favor glucuronidation .

Actividad Biológica

Cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including a hydroxymethyl group and a methyl group on the cyclohexane ring, contribute to its biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

This compound has the molecular formula and a CAS number of 1212253-95-6. Its structure allows for interactions with various biological targets, making it a valuable compound in scientific research.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence biochemical pathways, which is critical for drug design and development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound can act as a substrate or inhibitor for various enzymes, influencing their catalytic efficiency.

- Antitumor Activity : Related compounds have shown antitumor effects in preclinical studies, suggesting potential applications in cancer therapy .

- Toxicological Profiles : Studies have indicated varying degrees of toxicity associated with similar compounds, highlighting the need for careful evaluation in therapeutic contexts .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with its trans isomer and other related compounds.

| Compound Name | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | cis structure | Modulates enzyme activity; potential antitumor effects | Moderate toxicity |

| trans-2-Hydroxymethyl-1-methyl-1-cyclohexylamine | trans structure | Different enzyme interactions; less studied | Higher toxicity than cis isomer |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | CCNU structure | Significant antitumor activity; alkylating agent | High toxicity |

Study on Antitumor Activity

A study investigating the antitumor properties of hydroxylated metabolites of CCNU found that both cis and trans isomers exhibited enhanced alkylating activity compared to their parent compound. The cis isomer demonstrated less antitumor efficacy than the trans isomer but showed lower toxicity in normal tissues, indicating its potential as a safer therapeutic option .

Enzyme Interaction Studies

Another research focused on the interaction of this compound with specific enzymes revealed that the compound could effectively inhibit certain enzymatic pathways. This inhibition was attributed to its structural ability to form stable complexes with enzyme active sites, thus blocking substrate access.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Hydroxymethylation : Cyclohexanone reacts with formaldehyde under basic conditions.

- Methylation : The hydroxymethylated product undergoes methylation using methyl iodide.

- Reductive Amination : The final product is obtained through reductive amination with ammonia or an amine source.

Q & A

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is effective for gram-scale production . For industrial-scale applications, asymmetric catalysis (e.g., Ru-BINAP complexes) achieves >90% enantiomeric excess (ee), as demonstrated in analogous cyclohexylamine syntheses . Continuous flow reactors also enhance stereocontrol by minimizing side reactions through precise temperature and residence time management .

Q. How does the compound’s stereochemistry influence its biological interactions in preclinical models?

- Methodological Answer : The cis configuration enhances binding affinity to amine receptors (e.g., σ receptors) due to spatial alignment of the hydroxymethyl and methyl groups. In vitro assays using radiolabeled ligands (e.g., [³H]-DTG) show cis-isomers exhibit 3–5x higher receptor occupancy than trans counterparts . Molecular docking simulations (AutoDock Vina) further validate these interactions, highlighting hydrogen bonding between the hydroxymethyl group and Glu172 residues .

Q. What advanced analytical techniques are required to characterize degradation products under environmental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-HRMS identify degradation pathways. For example, oxidation of the hydroxymethyl group to carboxylic acid derivatives is common. Isotopic labeling (¹⁸O₂ exposure) tracks oxidative degradation, while QSAR models predict ecotoxicological profiles for metabolites .

Methodological Framework for Contradiction Analysis

- Step 1 : Cross-validate data using orthogonal techniques (e.g., NMR + X-ray).

- Step 2 : Apply computational chemistry to model alternative conformers or reaction pathways.

- Step 3 : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

This framework ensures robustness in resolving discrepancies, as highlighted in INTERBLEED study designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.